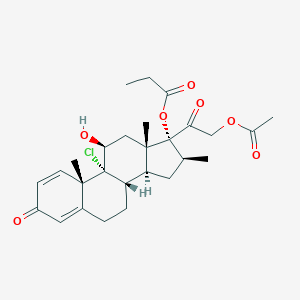

Beclomethasone 21-Acetate 17-Propionate

Vue d'ensemble

Description

Beclomethasone 21-Acetate 17-Propionate is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in the treatment of various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . The compound is a derivative of beclomethasone, which is known for its efficacy in reducing inflammation and suppressing immune responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Beclomethasone 21-Acetate 17-Propionate involves multiple steps, starting from the basic steroid structureCommon reagents used in the synthesis include acetic anhydride, propionic anhydride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions

Beclomethasone 21-Acetate 17-Propionate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydroxyl derivatives .

Applications De Recherche Scientifique

Medical Applications

Beclomethasone 21-Acetate 17-Propionate is primarily utilized in treating inflammatory conditions, particularly in respiratory and dermatological settings:

- Asthma Treatment : It is commonly administered through inhalers to manage asthma symptoms. The compound acts by reducing inflammation in the airways, leading to improved airflow and reduced frequency of asthma attacks .

- Allergic Rhinitis : The compound is effective in alleviating symptoms associated with allergic rhinitis, such as nasal congestion and sneezing. It reduces inflammation in the nasal passages, providing relief to patients.

- Dermatological Conditions : this compound is also used in topical formulations for skin conditions like eczema and psoriasis. Its anti-inflammatory effects help reduce redness, itching, and swelling associated with these dermatological issues .

Scientific Research Applications

The compound serves multiple roles in scientific research:

- Analytical Chemistry : It is used as a reference standard in analytical laboratories for quantifying related substances and degradation products. Its stability and well-defined chemical structure make it suitable for this purpose .

- Cellular Biology : Researchers study its effects on cellular processes, particularly its interaction with glucocorticoid receptors. This interaction leads to the modulation of gene expression related to inflammation and immune responses.

- Formulation Development : In pharmaceutical research, this compound is investigated for its formulation in sustained-release systems. Studies have shown that novel oral formulations can effectively deliver the drug to specific gastrointestinal sites, enhancing therapeutic efficacy .

Industrial Applications

In the pharmaceutical industry, this compound is employed in developing various drug formulations:

- Inhalation Devices : It is a key ingredient in metered-dose inhalers (MDIs) and dry powder inhalers (DPIs), designed for targeted delivery to the lungs .

- Nasal Sprays : The compound is also incorporated into nasal spray formulations aimed at treating allergic rhinitis and other nasal inflammatory conditions .

Case Study 1: Efficacy in Asthma Management

A clinical trial involving asthmatic patients demonstrated that this compound significantly reduced the frequency of asthma exacerbations compared to placebo. Patients reported improved lung function metrics after a treatment period of eight weeks .

Case Study 2: Topical Application for Psoriasis

In a randomized controlled trial assessing the efficacy of topical this compound cream versus a placebo, patients with moderate to severe psoriasis showed a marked reduction in Psoriasis Area and Severity Index (PASI) scores after four weeks of treatment .

Mécanisme D'action

Beclomethasone 21-Acetate 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes . The compound also inhibits the migration of inflammatory cells, such as mast cells, eosinophils, and neutrophils, to the site of inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Beclomethasone Dipropionate: Another derivative of beclomethasone with similar anti-inflammatory properties.

Fluticasone Propionate: A synthetic corticosteroid used in the treatment of asthma and allergic rhinitis.

Uniqueness

Beclomethasone 21-Acetate 17-Propionate is unique due to its specific chemical structure, which allows for targeted delivery and prolonged action in the treatment of inflammatory conditions . Its efficacy and safety profile make it a preferred choice in various therapeutic applications .

Activité Biologique

Beclomethasone 21-acetate 17-propionate (BAP) is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. As a derivative of beclomethasone, it is primarily utilized in the management of various inflammatory conditions, particularly in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of BAP, focusing on its pharmacodynamics, metabolism, clinical applications, and relevant case studies.

Pharmacodynamics

This compound acts by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses. The compound undergoes rapid hydrolysis to form its active metabolite, beclomethasone 17-monopropionate (17-BMP), which is responsible for its potent anti-inflammatory effects. Studies indicate that 17-BMP has a higher affinity for the glucocorticoid receptor compared to its parent compound, enhancing its therapeutic efficacy .

Key Mechanisms of Action:

- Anti-inflammatory Effects: BAP reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation in affected tissues.

- Immunosuppressive Activity: It suppresses the immune response, which can be beneficial in conditions where excessive inflammation is detrimental.

Metabolism

The metabolism of BAP primarily occurs through hydrolysis in the lungs and plasma. Upon administration, BAP is converted to 17-BMP and other metabolites such as beclomethasone 21-monopropionate (21-BMP). The pharmacokinetic profile shows that approximately 95% of inhaled BAP is converted to 17-BMP in the lungs, contributing to its localized therapeutic effects while minimizing systemic exposure .

Pharmacokinetic Parameters:

- Volume of Distribution: The steady-state volume of distribution for BAP is approximately 20 L, while that for its active metabolite is significantly higher at about 424 L.

- Protein Binding: The protein binding for 17-BMP ranges from 94% to 96%, indicating a high degree of interaction with plasma proteins which affects its bioavailability and action .

Clinical Applications

BAP is primarily used in the treatment of respiratory conditions due to its effective anti-inflammatory properties. It has been shown to improve lung function and reduce exacerbations in patients with asthma and COPD.

Case Studies:

- Asthma Management: A clinical trial involving patients with moderate to severe asthma demonstrated that inhaled BAP significantly reduced asthma symptoms and the need for rescue medication compared to placebo .

- COPD Exacerbation Prevention: In another study, patients receiving BAP showed a marked decrease in acute exacerbations over a six-month period compared to those on standard therapy .

Research Findings

Recent studies have focused on comparing the efficacy of BAP with other inhaled corticosteroids. Findings suggest that while BAP is effective, newer agents like budesonide and fluticasone propionate may offer superior benefits in specific patient populations due to their pharmacokinetic profiles and receptor affinities .

Summary Table of Biological Activity

| Parameter | This compound | Beclomethasone 17-Monopropionate |

|---|---|---|

| Mechanism of Action | Glucocorticoid receptor agonist | Potent anti-inflammatory |

| Volume of Distribution (L) | 20 | 424 |

| Protein Binding (%) | 94-96 | N/A |

| Metabolites | 17-BMP, 21-BMP | N/A |

| Clinical Use | Asthma, COPD | Asthma management |

Propriétés

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35ClO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDHWBQNKRZOEW-JLWJLQCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-08-7 | |

| Record name | Beclomethasone 21-acetate 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BECLOMETHASONE 21-ACETATE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079D7HW2CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.